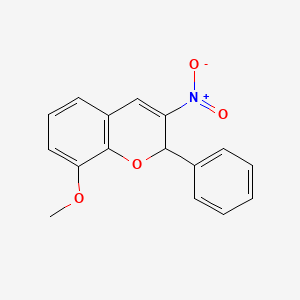

8-methoxy-3-nitro-2-phenyl-2H-chromene

Description

Significance of the Chromene Nucleus in Heterocyclic Chemistry and Research

Chromenes are a prominent class of oxygen-containing heterocyclic compounds that hold a significant place in chemical research and development. researchgate.netnih.gov Their scaffold, a fusion of a benzene (B151609) and a pyran ring, is prevalent in a vast array of natural products, including alkaloids, tocopherols, flavonoids, and anthocyanins. researchgate.netnih.gov This natural abundance has spurred considerable interest in their synthesis and derivatization.

In medicinal chemistry, the chromene nucleus is considered a "privileged structure" because its derivatives exhibit a wide spectrum of biological activities. researchgate.net These activities include potential antiviral, anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. researchgate.netnih.gov The versatility of the chromene ring allows for structural modifications at various positions, which can significantly influence its pharmacological profile. nih.gov For instance, structure-activity relationship (SAR) studies have shown that substitutions at specific positions can enhance or diminish the biological efficacy of the resulting compounds. nih.gov Beyond medicine, chromene derivatives are also utilized as pigments, in cosmetics, and as biodegradable agrochemicals. mdpi.comresearchgate.net

Rationale for Academic Investigation of Substituted 3-Nitro-2H-Chromenes

The academic pursuit of substituted 3-nitro-2H-chromenes, such as 8-methoxy-3-nitro-2-phenyl-2H-chromene, is driven by their unique chemical reactivity and potential as bioactive molecules. mdpi.comchim.it The presence of the nitro group at the 3-position, conjugated with the double bond, makes these compounds highly reactive and valuable as synthetic intermediates for creating more complex chromane (B1220400) derivatives. chim.itresearchgate.net

A primary focus of research has been on their potential as therapeutic agents. mdpi.com Studies have intensively investigated 3-nitro-2H-chromenes for their antitumoral activity. mdpi.commdpi.com The nitrovinyl pharmacophore within the structure is a key feature explored for its pro-apoptotic effects in cancer cell lines. mdpi.com Furthermore, recent research has highlighted the potential of halogenated 3-nitro-2H-chromenes as antibacterial agents, particularly against multidrug-resistant strains of bacteria like S. aureus and S. epidermidis. mdpi.comresearchgate.net

Another significant area of investigation is their role as receptor antagonists. Specifically, certain 3-nitro-2H-chromene derivatives have been identified as selective antagonists for the P2Y₆ receptor, which is a target for inflammatory, neurodegenerative, and metabolic diseases. nih.gov The substitution at the 2-position, such as with a phenyl or trifluoromethyl group, has been shown to significantly affect the compound's affinity and potency as an antagonist. nih.govnih.gov The introduction of an electron-withdrawing group like a trifluoromethyl at the C-2 position can activate the double bond and increase the stereoselectivity of reactions. mdpi.com

Historical Context of 3-Nitro-2H-Chromene Research

Research into 3-nitro-2H-chromenes has evolved over several decades, with significant advancements in their synthesis and understanding of their reactivity. Early synthetic methods, such as the treatment of substituted 2-hydroxybenzaldehydes with nitroethylene, were reported as far back as 1990, providing a direct route to the 3-nitro-2H-chromene scaffold. tandfonline.com

The 21st century has seen a surge in more sophisticated synthetic strategies, particularly in the area of asymmetric synthesis. A landmark development was the first enantioselective synthesis of 3-nitro-2H-chromenes, reported in 2008, which utilized organocatalysis to achieve high enantioselectivity. chim.it This opened the door for creating chiral chromene derivatives with potentially enhanced biological specificity.

Reviews of the field published in 2013 and more recently have systematically detailed the progress in the synthesis, chemical properties, and reactions of these compounds, including cycloadditions and reactions with nucleophiles. researchgate.netresearchgate.net These reviews highlight the multifaceted reactivity of the 3-nitrochromene core, establishing it as a highly functionalized and readily available component for constructing a diverse range of chromene and chromane derivatives. chim.it The ongoing research continues to explore the reactions of 3-nitro-2H-chromenes with various reagents, such as azomethine ylides, to produce novel heterocyclic systems. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

57543-87-0 |

|---|---|

Molecular Formula |

C16H13NO4 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

8-methoxy-3-nitro-2-phenyl-2H-chromene |

InChI |

InChI=1S/C16H13NO4/c1-20-14-9-5-8-12-10-13(17(18)19)15(21-16(12)14)11-6-3-2-4-7-11/h2-10,15H,1H3 |

InChI Key |

VZZMTGKGLHHYIS-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 8 Methoxy 3 Nitro 2 Phenyl 2h Chromene and Analogues

Transformations Involving the Nitro Group

The presence of the nitro group is a key determinant of the chemical reactivity of 8-methoxy-3-nitro-2-phenyl-2H-chromene and its analogues. This functional group can undergo a range of transformations, most notably reduction to various other nitrogen-containing functionalities.

Reductions of the Nitro Group

The reduction of the nitro group in 3-nitro-2H-chromene derivatives can lead to the formation of various products, including amines and oximes, depending on the reducing agent and reaction conditions employed.

Commonly used reagents for the reduction of aromatic nitro compounds to their corresponding anilines include stannous chloride (SnCl2) and sodium dithionite (Na2S2O4). nih.govresearchgate.net For instance, aromatic nitro compounds can be readily reduced by stannous chloride dihydrate in ethanol (B145695) or ethyl acetate. strategian.com This method is often favored for its selectivity, leaving other reducible or acid-sensitive groups such as aldehydes, ketones, esters, and halogens unaffected. strategian.com The general procedure involves treating the nitro compound with an excess of stannous chloride dihydrate in a suitable solvent. scispace.com

Catalytic hydrogenation is another effective method for the reduction of nitro groups. mdpi.com Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. researchgate.net

The reduction of 3-nitro-2H-chromenes can also yield oximes. Treatment of 3-nitro-2H-chromenes with stannous chloride or a combination of Raney nickel and hydrazine can lead to the formation of the corresponding 3-oximino-chromanes. mdpi.com

Table 1: Reduction of Nitro Groups in 3-Nitro-2H-Chromene Analogues

| Starting Material | Reagent and Conditions | Product | Yield (%) | Reference |

| Aromatic Nitro Compound | SnCl2·2H2O, Ethanol or Ethyl Acetate | Aromatic Amine | - | strategian.com |

| Aromatic Nitro Compound | Na2S2O4 | Aromatic Amine | - | nih.govresearchgate.net |

| p-Nitroaniline | 5% Pd/C, H2 (200-1000 kPa), Methanol (B129727), 313-333 K | p-Phenylenediamine | - | researchgate.net |

| 3-Nitro-2H-chromene | SnCl2 or Raney Ni/N2H4 | 3-Oximino-chromane | - | mdpi.com |

Note: Specific yield data for the reduction of this compound was not available in the searched literature. The table provides general conditions and products for analogous reductions.

Reactions of the 2H-Chromene Ring System

The 2H-chromene ring, particularly when activated by the electron-withdrawing nitro group at the 3-position, is susceptible to a variety of reactions. These include conjugate additions and cycloaddition reactions, which allow for the construction of more complex molecular architectures.

Conjugate Additions

The double bond in the 3-nitro-2H-chromene system acts as an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles. mdpi.com This reactivity provides a straightforward method for the introduction of substituents at the 4-position of the chromane (B1220400) skeleton.

The conjugate addition of α-morpholinostyrene to 3-nitro-2H-chromene derivatives has been studied. This reaction introduces a phenacyl group at the 4-position of the chromane ring. mdpi.com

Table 2: Conjugate Addition of α-Morpholinostyrene to 3-Nitro-2H-Chromenes

| 3-Nitro-2H-Chromene Substituent | Product | Yield (%) | Reference |

| 2-Phenyl | 4-(Phenacyl)-3-nitro-2-phenylchromane | - | mdpi.com |

| 2-(Trifluoromethyl) | 4-(Phenacyl)-3-nitro-2-(trifluoromethyl)chromane | - | mdpi.com |

Note: Specific yield data for the addition to this compound was not available in the searched literature. The table indicates the general transformation.

An extended study on the conjugate addition of 1-morpholinocyclopentene to various 3-nitro-2H-chromenes has been conducted. mdpi.com The stereochemical outcome of this reaction is influenced by the nature of the substituent at the 2-position of the chromene ring and the reaction temperature. For 2-phenyl-substituted 3-nitro-2H-chromenes, the kinetically favored cis-trans-product is obtained stereoselectively at 20 °C. mdpi.com

Table 3: Conjugate Addition of 1-Morpholinocyclopentene to 3-Nitro-2H-Chromenes

| 2-Substituent on 3-Nitro-2H-Chromene | Reaction Temperature (°C) | Product Stereochemistry | Reference |

| Phenyl | 20 | cis-trans | mdpi.com |

| Trihalomethyl | -18 | cis-trans | mdpi.com |

Note: This table illustrates the stereochemical control in the conjugate addition based on the substituent at the 2-position and reaction temperature.

Cycloaddition Reactions

The double bond of the 3-nitro-2H-chromene system can participate as a dipolarophile in cycloaddition reactions, particularly with 1,3-dipoles. This reactivity provides a powerful tool for the synthesis of complex heterocyclic systems fused to the chromane core.

One of the well-studied cycloaddition reactions involving 3-nitro-2H-chromenes is the 1,3-dipolar cycloaddition with azomethine ylides. nih.gov These reactions lead to the formation of pyrrolidine (B122466) rings fused to the chromane skeleton. The reaction of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides, generated from imines based on methyl glycinate (B8599266) and arylaldehydes, has been shown to produce chromeno[3,4-c]pyrrolidines. nih.gov The reaction proceeds via a Michael addition/Mannich reaction sequence and can yield a mixture of diastereomers. nih.gov

Table 4: 1,3-Dipolar Cycloaddition of Azomethine Ylides to 3-Nitro-2-Phenyl-2H-Chromenes

| 3-Nitro-2-Phenyl-2H-Chromene | Azomethine Ylide Precursor | Product | Total Yield (%) | Diastereomeric Ratio (endo:endo') | Reference |

| 3-Nitro-2-phenyl-2H-chromene | Methyl (E)-2-(benzylideneamino)acetate | Methyl 3a-nitro-3,4-diphenyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-1-carboxylate | 85-93 | 2.0-2.3:1 | nih.gov |

Note: This table provides an example of a 1,3-dipolar cycloaddition reaction with a 3-nitro-2-phenyl-2H-chromene analogue.

Reactions with Stabilized Azomethine Ylides

The reaction of 2-phenyl-3-nitro-2H-chromenes with stabilized azomethine ylides, generated from α-iminoesters, is a significant transformation for the synthesis of complex heterocyclic systems. The AgOAc-catalyzed reaction of various 2-phenyl-3-nitro-2H-chromenes with azomethine ylides derived from methyl glycinate and arylaldehydes leads to the formation of chromeno[3,4-c]pyrrolidines. mdpi.com This reaction typically produces a mixture of endo and endo' isomers with total yields ranging from 85–93%. mdpi.com The ratio of endo to endo' isomers is generally around 2.0–2.3:1. mdpi.com

For the specific analogue, this compound, the reaction with an azomethine ylide generated from methyl 2-((4-methoxyphenyl)methyleneamino)acetate has been documented. This particular reaction resulted in the formation of Methyl (1S,3S,3aS,4R,9bR*)-8-methoxy-3-(4-methoxyphenyl)-3a-nitro-4-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-1-carboxylate, specifically the endo isomer, in a 57% yield. mdpi.com

The general procedure involves stirring a mixture of the 3-nitro-2-phenyl-2H-chromene, the corresponding azomethine, triethylamine (B128534) (Et₃N), and silver acetate (AgOAc) in dichloromethane at room temperature. mdpi.com The products are then isolated and purified using column chromatography. mdpi.com

| Chromene Reactant (Analogue) | Azomethine Ylide Precursor | Product(s) | Total Yield (%) | Isomer Ratio (endo:endo') |

|---|---|---|---|---|

| 3-Nitro-2-phenyl-2H-chromene | Methyl 2-(benzylideneamino)acetate | Chromeno[3,4-c]pyrrolidine derivative | 93 | 2.3:1 |

| 6-Bromo-3-nitro-2-phenyl-2H-chromene | Methyl 2-(benzylideneamino)acetate | Chromeno[3,4-c]pyrrolidine derivative | 91 | 2.2:1 |

| This compound | Methyl 2-((4-methoxyphenyl)methyleneamino)acetate | endo-Methyl (1S,3S,3aS,4R,9bR*)-8-methoxy-3-(4-methoxyphenyl)-3a-nitro-4-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-1-carboxylate | 57 (for endo isomer) | Not specified |

| 6-Chloro-3-nitro-2-phenyl-2H-chromene | Methyl 2-((4-chlorophenyl)methyleneamino)acetate | Chromeno[3,4-c]pyrrolidine derivative | 85 | 2.0:1 |

[3+2]-Cycloaddition Reactions (e.g., with Sodium Azide)

The electron-deficient double bond in 3-nitro-2H-chromenes makes them suitable substrates for [3+2]-cycloaddition reactions. A notable example is the reaction with sodium azide (B81097) (NaN₃), which acts as a 1,3-dipole equivalent. This reaction provides a direct route to the synthesis of triazole-fused chromene systems.

While a specific example for the 8-methoxy analogue is not detailed in the available literature, the reaction has been successfully demonstrated on a similar substrate, 6,8-dichloro-3-nitro-2-phenyl-2H-chromene. The reaction with sodium azide proceeds under catalyst-free conditions in dimethyl sulfoxide (DMSO) at 80 °C, yielding the corresponding BT7 triazole in an 82% yield. This transformation highlights the utility of the nitrochromene scaffold in constructing fused heterocyclic compounds through cycloaddition pathways.

Reaction Mechanism Elucidation for Chromene Functionalization

The functionalization of the 3-nitro-2H-chromene core proceeds through distinct mechanisms depending on the reactants and conditions.

For the reaction with stabilized azomethine ylides, the formation of chromeno[3,4-c]pyrrolidines does not occur via a concerted [3+2] cycloaddition. Instead, the mechanism is described as a stepwise sequence involving a Michael addition followed by a Mannich reaction. mdpi.com The process is initiated by the nucleophilic attack of the azomethine ylide on the electron-deficient C4 position of the nitrochromene (a Michael addition). This is followed by an intramolecular cyclization (a Mannich-type reaction) to form the five-membered pyrrolidine ring fused to the chromene system. mdpi.com This stepwise pathway explains the formation of multiple diastereomers (endo and endo'). The reversibility of the Michael addition/Mannich reaction sequence allows for thermodynamic control of the product distribution, which can be influenced by reaction temperature and solvent. mdpi.com

In contrast, the [3+2]-cycloaddition reaction with sodium azide is believed to follow a concerted mechanism. In this pathway, the azide ion reacts with the activated double bond of the nitrochromene in a single, concerted step to form the triazole ring. This type of polar cycloaddition is common for electron-poor alkenes reacting with nucleophilic 1,3-dipoles.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 8-methoxy-3-nitro-2-phenyl-2H-chromene, both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. In studies using deuterated chloroform (B151607) (CDCl₃) as a solvent, the spectrum of this compound shows distinct signals that confirm its structure. semanticscholar.orgresearchgate.net A characteristic singlet appears at approximately 8.04 ppm, which is attributed to the vinyl proton at the C4 position (H-4). researchgate.net The proton at the C2 position (H-2), which is adjacent to the phenyl group, typically appears as a singlet around 6.68 ppm. researchgate.net

The protons of the phenyl group at the C2 position resonate in the aromatic region, usually as a multiplet between 7.30 and 7.43 ppm. researchgate.net The protons on the methoxy-substituted benzene (B151609) ring of the chromene core also appear in the aromatic region, with their specific shifts influenced by the methoxy (B1213986) group. The three protons of the methoxy group itself (-OCH₃) are readily identified as a sharp singlet at approximately 3.81 ppm. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| H-4 | ~8.04 | Singlet |

| Phenyl-H | ~7.30 - 7.43 | Multiplet |

| Chromene Aromatic-H | ~6.95 | Multiplet |

| H-2 | ~6.68 | Singlet |

| Methoxy (-OCH₃) | ~3.81 | Singlet |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound shows a series of signals corresponding to each unique carbon atom. researchgate.net The carbon atom of the nitro-substituted double bond (C3) and the adjacent vinyl carbon (C4) have characteristic shifts in the range of 129-142 ppm. researchgate.net The carbon atom at the C2 position, bonded to both the phenyl ring and the heterocyclic oxygen, resonates around 74.2 ppm. researchgate.net The methoxy group's carbon appears distinctly upfield at approximately 56.4 ppm. researchgate.net The remaining aromatic carbons from both the phenyl substituent and the chromene core are observed between 116 and 149 ppm. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C=O (Hypothetical open form) | Not Observed |

| Aromatic/Vinyl Carbons | ~116.8 - 148.7 |

| C2 | ~74.2 |

| Methoxy (-OCH₃) | ~56.4 |

Note: Data from a study conducted in CDCl₃ at 100 MHz. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit several key absorption bands. The most prominent would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are expected to appear around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The presence of the aromatic rings (phenyl and benzene part of chromene) would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the methoxy group and the chromene ring would produce signals in the 1000-1300 cm⁻¹ range.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) has confirmed the molecular formula of this compound as C₁₆H₁₃NO₄. researchgate.net The analysis shows a molecular ion peak [M]⁺ with a found value of m/z 283.1119, which is consistent with the calculated exact mass of 283.0845. researchgate.net This data provides definitive proof of the compound's elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

| Analysis Type | Molecular Formula | Calculated Mass [M]⁺ | Found Mass [M]⁺ |

|---|---|---|---|

| ESI-HRMS | C₁₆H₁₃NO₄ | 283.0845 | 283.1119 |

Source: Journal of Heterocyclic Chemistry. researchgate.net

Investigation of Photophysical Properties

The 3-nitro-2H-chromene scaffold is a well-known photochromic system. researchgate.netresearchgate.net These compounds can undergo a reversible transformation upon exposure to light, typically UV irradiation. The process involves the cleavage of the C-O bond in the pyran ring, leading to the formation of a planar, colored, zwitterionic species known as a merocyanine (B1260669). This open form exhibits a strong absorption in the visible spectrum, resulting in a color change. The reverse reaction, from the colored merocyanine back to the colorless chromene form, can be induced by visible light or can occur thermally. This photo-reversible behavior makes nitrochromenes interesting candidates for applications in molecular switches, optical data storage, and smart materials. While specific photophysical constants for this compound are not detailed, it is expected to exhibit this characteristic photochromism inherent to its structural class. researchgate.netresearchgate.net

Absorption and Emission Spectroscopy

Detailed experimental data, including absorption maxima (λabs), emission maxima (λem), and the solvents used for the analysis of this compound, are not readily found in the surveyed scientific literature.

General studies on related 3-nitro-2H-chromene derivatives indicate that their photophysical properties are influenced by the substituents on the chromene ring and the phenyl group. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission wavelengths. However, without specific experimental data for this compound, any discussion on its specific spectroscopic behavior would be speculative.

Table 1: Absorption and Emission Spectroscopic Data for this compound

| Solvent | Absorption Maxima (λabs) | Emission Maxima (λem) |

|---|

Electrochemical Bandgap Analysis

There is no specific experimental data available from methods such as cyclic voltammetry for this compound to determine its electrochemical bandgap.

Table 2: Electrochemical Bandgap Data for this compound

| Electrochemical Method | Onset Oxidation Potential (Eox) | Onset Reduction Potential (Ered) | Electrochemical Bandgap (eV) |

|---|

Computational Chemistry and Molecular Modeling Studies of 8 Methoxy 3 Nitro 2 Phenyl 2h Chromene Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the properties of chromene derivatives. These methods offer a balance between accuracy and computational cost, making them ideal for studying complex organic molecules.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For chromene derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,p)), are utilized to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. nih.gov This optimization is crucial as all other molecular properties are dependent on the geometry.

The process involves finding the minimum energy conformation of the molecule, which provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related chromene structures, the dihydropyran ring typically adopts a half-chair conformation. mdpi.com The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated, offering a basis for understanding the molecule's reactivity and spectroscopic behavior.

Table 1: Hypothetical Optimized Geometrical Parameters for 8-Methoxy-3-Nitro-2-Phenyl-2H-Chromene (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-O1 | 1.45 Å |

| C2-C3 | 1.48 Å | |

| C3=C4 | 1.35 Å | |

| C3-N1 | 1.46 Å | |

| N1-O2 | 1.22 Å | |

| C8-O(Me) | 1.36 Å | |

| Bond Angle | O1-C2-C3 | 110.5° |

| C2-C3-C4 | 121.0° | |

| C2-C3-N1 | 118.5° | |

| Dihedral Angle | O1-C2-C3-C4 | 15.0° |

Note: This data is illustrative and based on typical values for related structures.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Optoelectronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in the presence of time-dependent electric fields, such as light. This method is instrumental in calculating electronic excitation energies, which correspond to the absorption of light and are observed in UV-Visible spectroscopy.

By calculating the energies of the first few singlet excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). These calculations are vital for understanding the optoelectronic properties of chromene derivatives and assessing their potential in applications like organic light-emitting diodes (OLEDs) or as fluorescent probes. For example, computational studies on other chromene derivatives have successfully correlated TD-DFT results with experimental UV-Vis spectra. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Transitions

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. wikipedia.orgnih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for an electronic excitation. youtube.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. In the context of this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating methoxy (B1213986) group would raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap. For related nitro-substituted aromatic compounds, the LUMO is often localized on the nitro-containing part of the molecule, while the HOMO is spread over the rest of the π-system. Analysis of the orbital compositions reveals that the lowest energy electronic transitions are typically of a π → π* character, often with significant charge transfer from the electron-rich to the electron-poor regions of the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -2.85 |

| HOMO-LUMO Gap (ΔE) | 3.40 |

Note: These values are estimations based on typical data for similar aromatic nitro compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comrsc.orgresearchgate.net The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles or for hydrogen bonding. nih.gov Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. The methoxy group would also influence the MEP, increasing the electron density on the benzene (B151609) ring to which it is attached. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reactants. mdpi.comresearchgate.net

Calculation of Electronic Properties (e.g., Dipole Moment, Electron Injection Barrier, Ionization Potential, Electron Affinity, Reorganization Energies)

Beyond the HOMO-LUMO gap, a range of other electronic properties can be calculated to provide a more complete picture of a molecule's behavior.

Ionization Potential (IP): The energy required to remove an electron from a molecule, which can be related to the HOMO energy (Koopmans' theorem).

Electron Affinity (EA): The energy released when an electron is added to a molecule, related to the LUMO energy.

Electron Injection Barrier: The energy barrier for injecting an electron from an electrode into the LUMO of the molecule, a critical parameter for organic electronic devices.

Reorganization Energy (λ): This is a crucial parameter in charge transfer theories, representing the energy required to distort the geometry of a molecule from its neutral ground state to the charged state geometry, and vice versa. nih.govresearchgate.netarxiv.org It is composed of an inner-sphere (intramolecular) and an outer-sphere (solvent) component. nih.gov Lower reorganization energies are desirable for efficient charge transport in organic semiconductors. researchgate.net

These properties are often calculated for series of related compounds to establish structure-property relationships. For example, a study on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives explored how different substituents affect their biological activity, which is intrinsically linked to these electronic properties. nih.gov

Table 3: Hypothetical Calculated Electronic Properties for this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment | 4.5 D |

| Ionization Potential (IP) | 8.1 eV |

| Electron Affinity (EA) | 1.9 eV |

| Hole Reorganization Energy (λh) | 0.25 eV |

| Electron Reorganization Energy (λe) | 0.30 eV |

Note: This data is illustrative and based on typical values for related organic molecules.

Molecular Simulation Techniques

While quantum chemical calculations are excellent for studying individual molecules, molecular simulation techniques, such as molecular dynamics (MD), are used to study the behavior of larger systems, such as a molecule in a solvent or interacting with a biological macromolecule. These methods use classical mechanics to simulate the movements of atoms over time.

For a compound like this compound, MD simulations could be employed to:

Study its conformational flexibility in different environments.

Investigate its interactions with a solvent, providing insights into solubility.

Simulate its binding to a biological target, such as an enzyme or receptor, to understand its mechanism of action.

Although specific molecular simulation studies on this compound are not documented in the current literature, this approach remains a powerful tool for exploring the dynamic behavior of such molecules.

Molecular Docking for Ligand-Target Binding Pose Prediction and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. jbcpm.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target, predicting binding affinities, and understanding the molecular basis of ligand-target interactions. jbcpm.com

In the context of chromene derivatives, molecular docking studies have been employed to explore their potential against various biological targets. For instance, a closely related compound, 2-Benzo jbcpm.complu.mxdioxol-5-yl-8-methoxy-3-nitro-2H-chromene, was identified from a methanol (B129727) extract of Mitracapus hirtus and evaluated for its antifungal activity through in silico molecular docking. jbcpm.com This compound was docked against two key fungal enzymes: squalene (B77637) synthase and lanosterol (B1674476) 14-alpha demethylase. jbcpm.com

The docking analysis revealed that the chromene derivative exhibited significant binding affinities for these fungal proteins. jbcpm.com Against lanosterol 14-alpha demethylase, it recorded a binding energy of -8.7 kcal/mol. jbcpm.com The interaction profiling showed that the compound formed a conventional hydrogen bond with the amino acid residue ARG385 in the active site of the enzyme. jbcpm.com

Table 1: Molecular Docking Results for a 3-Nitro-2H-Chromene Derivative

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| 2-Benzo jbcpm.complu.mxdioxol-5-yl-8-methoxy-3-nitro-2H-chromene | Lanosterol 14-alpha demethylase | -8.7 | ARG385 | Conventional Hydrogen Bond |

| 2-Benzo jbcpm.complu.mxdioxol-5-yl-8-methoxy-3-nitro-2H-chromene | Squalene Synthase | -9.3 | Not Specified | Not Specified |

Data sourced from a study on compounds from Mitracapus hirtus. jbcpm.com

Other studies on different 3-nitro-2H-chromene scaffolds have demonstrated their potential as antagonists for the P2Y6 receptor, which is a target for inflammatory and neurodegenerative diseases. nih.gov Furthermore, various 4H-chromene derivatives have been docked against anti-apoptotic proteins like Bcl-2, Bcl-w, and Bcl-xL to evaluate their potential as anti-cancer agents, with results corroborating in vitro cytotoxic activity. researchgate.net These studies collectively highlight that the chromene scaffold is a versatile platform for designing ligands that can form specific and high-affinity interactions with diverse biological targets, primarily through hydrogen bonding and other non-covalent forces.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic assessment of the ligand-receptor complex. MD simulations model the atomic movements of the system over time, offering critical information on the stability of the predicted binding pose, the flexibility of the ligand and protein, and the conformational changes that may occur upon binding.

While specific MD simulation studies for this compound are not extensively documented in the reviewed literature, this technique is a standard and vital step in computational drug design. The process involves placing the docked complex in a simulated physiological environment (typically a box of water molecules with ions) and solving Newton's equations of motion for every atom in the system.

The primary goals of running MD simulations on a chromene derivative-protein complex would be:

To Validate Docking Poses: MD simulations can test the stability of the hydrogen bonds and other interactions predicted by docking. mdpi.com If the key interactions are maintained throughout the simulation (e.g., over hundreds of nanoseconds), it lends confidence to the docking result.

To Assess Complex Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can determine if the complex is stable or if the ligand dissociates from the binding pocket.

To Analyze Conformational Dynamics: Both the ligand and the protein are flexible. MD simulations can reveal how the chromene derivative adjusts its conformation within the binding site and how the protein itself might adapt to accommodate the ligand, a phenomenon known as "induced fit."

This analysis provides a more accurate estimation of the binding free energy and a deeper understanding of the thermodynamic and kinetic aspects of the interaction, which static docking models alone cannot capture.

Intermolecular Interaction Analysis in Crystalline and Solution Phases

Understanding the non-covalent interactions that a molecule engages in is fundamental to predicting its physical properties, crystal packing, and its ability to interact with biological receptors. Computational methods like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are powerful tools for this purpose.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify regions involved in close intermolecular contacts. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

The analysis also generates 2D fingerprint plots, which summarize the distribution of different types of intermolecular contacts. nih.govnih.gov Although a specific Hirshfeld analysis for this compound is not available, studies on structurally related compounds, such as other nitro-substituted aromatics and chromene derivatives, provide valuable insights into the expected interactions. nih.govnih.govnih.gov

For a molecule like this compound, the dominant interactions contributing to crystal packing are expected to be:

H···H Contacts: These are generally the most abundant type of contact due to the prevalence of hydrogen atoms on the molecular surface. nih.gov

O···H/H···O Contacts: These are highly significant and represent C-H···O hydrogen bonds involving the oxygen atoms of the nitro and methoxy groups as acceptors. nih.govnih.gov

C···H/H···C Contacts: These reflect interactions involving the aromatic rings. nih.gov

C···C Contacts: These can indicate the presence of π-π stacking interactions between the phenyl and benzopyran ring systems. nih.govnih.gov

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Nitro-Aromatic Compounds

| Contact Type | Percentage Contribution | Significance |

|---|---|---|

| H···H | ~21-40% | General surface contacts, van der Waals forces. nih.govnih.gov |

| O···H/H···O | ~37-39% | Represents strong C-H···O hydrogen bonds. nih.govnih.gov |

| C···H/H···C | ~5-13% | Aromatic and aliphatic C-H interactions. nih.gov |

| C···C | ~4% | Indicative of π-π stacking. nih.gov |

| N···H/H···N | ~6% | Interactions involving the nitro group. scielo.org.mx |

Data compiled from Hirshfeld analyses of various nitro-containing aromatic and heterocyclic compounds. nih.govnih.govscielo.org.mx

Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis, also known as Non-Covalent Interaction (NCI) analysis, is a technique that visualizes weak interactions in real space based on the electron density and its derivatives. scielo.org.mxphyschemres.org It generates 3D isosurfaces that are color-coded to indicate the nature and strength of the interactions.

The visualization typically uses the following color scheme:

Blue Isosurfaces: Indicate strong, attractive interactions such as conventional hydrogen bonds.

Green Isosurfaces: Represent weak, delocalized van der Waals interactions, such as those in π-π stacking.

Red Isosurfaces: Signify strong, repulsive interactions, such as steric clashes between atoms in close proximity. scielo.org.mx

For this compound, an RDG analysis would likely reveal green, disc-shaped isosurfaces between the aromatic rings, confirming π-π stacking. It would also show green or bluish-green surfaces around the methoxy and nitro groups, corresponding to the C-H···O hydrogen bonds and other van der Waals contacts that stabilize the molecular structure in both crystalline and aggregated solution phases. scielo.org.mxphyschemres.org

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking, Pi-Cation Interactions, Pi-Sigma Interactions)

The functional groups present in this compound—the methoxy group, the nitro group, the phenyl ring, and the benzopyran system—dictate the specific types of non-covalent interactions it can form.

Hydrogen Bonding: The oxygen atoms of the electron-withdrawing nitro group and the ether oxygen of the methoxy group are potent hydrogen bond acceptors. In a biological context, these groups can form crucial hydrogen bonds with hydrogen-bond-donating amino acid residues like Arginine (Arg), Tyrosine (Tyr), or Asparagine (Asn). jbcpm.com For example, the docking study of a similar nitrochromene showed a key hydrogen bond with an Arginine residue (ARG385). jbcpm.com In the crystalline state, these groups would form C-H···O intermolecular hydrogen bonds with hydrogen atoms from neighboring molecules. nih.gov

Pi-Pi Stacking: The molecule contains two aromatic systems: the phenyl ring and the fused benzene ring of the chromene core. These planar systems can stack on top of each other, an interaction driven by van der Waals forces. nih.gov Hirshfeld surface analysis of similar coumarin (B35378) and chromene structures has confirmed the presence of π-π stacking, which plays a significant role in stabilizing the crystal lattice. nih.govnih.gov

Pi-Cation Interactions: While less common, the electron-rich aromatic rings could potentially interact with cationic species. In a biological receptor, this could involve an interaction with a positively charged amino acid residue like Lysine or Arginine.

Collectively, these non-covalent interactions are the driving forces behind the molecule's supramolecular chemistry and its binding affinity for biological targets, making their computational characterization a critical aspect of its scientific investigation. nih.govresearchgate.net

Mechanistic Investigations of 8 Methoxy 3 Nitro 2 Phenyl 2h Chromene S Molecular Interactions

Structure-Reactivity and Structure-Interaction Relationship Studies

The biological activity of 2H-chromene derivatives is intricately linked to their molecular structure. Substitutions on both the chromene core and the phenyl ring at the C2 position can dramatically alter reactivity and binding affinity with biological targets.

Influence of Substituents on Molecular Recognition and Binding Affinity

Structure-activity relationship (SAR) studies on the 2H-chromene scaffold have revealed critical insights into how different functional groups influence molecular interactions. The presence and position of substituents dictate the electronic and steric properties of the molecule, which are crucial for recognition and binding at the active sites of proteins and other biomolecules.

For instance, in the context of P2Y6 receptor antagonism, modifications at various positions of the 3-nitro-2H-chromene scaffold have been explored. While the 3-nitro and a 2-trifluoromethyl group were initially considered important, further studies showed that a 2-phenyl substitution could reduce affinity by an order of magnitude compared to a 2-trifluoromethyl group. nih.gov However, the nature of substituents on the chromene ring itself is paramount. Halogenation at the C6 position, particularly with fluoro and chloro groups, enhanced antagonist potency for the human P2Y6 receptor, whereas similar substitutions at the C5, C7, or C8 positions led to a decrease in affinity. researchgate.net

The introduction of long-chain functionalized groups has also been shown to significantly enhance binding affinity. For example, attaching a 6-(Boc-amino-n-heptylethynyl) group to a related chromene scaffold increased affinity for the P2Y6 receptor by over 100-fold. nih.govutmb.edu Conversely, placing similar long-chain amino-functionalized groups at the C8-position, where the methoxy (B1213986) group is located in the title compound, resulted in weak micromolar affinity. nih.govutmb.edu This highlights the critical role of the substitution position in defining the interaction with the receptor's binding pocket.

Furthermore, replacing the 3-nitro group with a carboxylic acid or ester functionality has been shown to eliminate binding affinity for the P2Y6 receptor, indicating that the nitro group is not merely a placeholder but an essential feature for this specific interaction. nih.govnih.gov The electronic character of substituents on the 2-phenyl ring also influences reactivity, with electron-withdrawing groups increasing the electrophilicity of the nitroalkene moiety, which can be crucial in certain synthetic reactions and potentially in covalent interactions with biological targets. mdpi.com

| Position | Substituent | Effect on P2Y6 Receptor Affinity | Reference |

| C2 | Phenyl | Reduced affinity compared to trifluoromethyl | nih.gov |

| C3 | Carboxylic Acid / Ester | Eliminated affinity | nih.govnih.gov |

| C6 | Fluoro, Chloro | Enhanced potency | researchgate.net |

| C5, C7, C8 | Halogen | Reduced affinity | researchgate.net |

| C6 | Long-chain amino-functionalized groups | Significantly enhanced affinity | nih.govutmb.edu |

| C8 | Long-chain amino-functionalized groups | Weak affinity | nih.govutmb.edu |

Mechanistic Probing of Biomolecular Target Interactions (Excluding Therapeutic Efficacy)

The following sections explore the specific molecular mechanisms by which 8-methoxy-3-nitro-2-phenyl-2H-chromene and its close analogs are understood to interact with key biological macromolecules.

Interactions with Deoxyribonucleic Acid (DNA): Binding Modes, Electrostatic, Hydrophobic, and Van der Waals Contacts

While direct studies detailing the interaction of this compound with DNA are not extensively documented in the reviewed literature, the binding mechanisms of related heterocyclic compounds provide a basis for potential interactions. Generally, small molecules interact with the DNA double helix through three primary modes: intercalation between base pairs, binding within the major or minor grooves, or external electrostatic binding to the phosphate (B84403) backbone.

The planar aromatic nature of the chromene ring system suggests a potential for intercalative binding. This mode of interaction involves the insertion of the planar moiety between the stacked base pairs of DNA, leading to a distortion of the helix, such as unwinding and lengthening. Such interactions are typically stabilized by π-π stacking forces with the DNA bases. The phenyl group at the C2 position could further influence the depth and stability of this intercalation.

Additionally, the substituents on the chromene and phenyl rings could mediate groove binding. The methoxy and nitro groups, along with the phenyl ring, could form specific hydrogen bonds, van der Waals contacts, or hydrophobic interactions with the edges of the base pairs within the major or minor grooves of DNA. The precise mode and affinity of binding would be dictated by the specific arrangement and nature of these functional groups, which determine the molecule's shape, charge distribution, and hydrogen-bonding capacity.

Interactions with Tubulin: Elucidation of Microtubule Network Disruption Mechanisms

The chromene scaffold is found in compounds that act as potent inhibitors of tubulin polymerization. nih.govmdpi.com These agents disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is critical for cell division, leading to mitotic arrest. nih.gov Many such inhibitors, known as colchicine (B1669291) binding site inhibitors (CBSI), exert their effects by binding to β-tubulin at its interface with α-tubulin, a site distinct from the Taxol and Vinca alkaloid binding sites. nih.gov

The mechanism involves the inhibitor fitting into a specific pocket on the β-tubulin subunit. This binding event sterically hinders the conformational changes required for tubulin dimers to polymerize into straight protofilaments, which are the building blocks of microtubules. mdpi.com For example, studies on related inhibitors show that the core phenyl moiety can establish π-stacking interactions with key amino acid residues, while other parts of the molecule form hydrogen bonds. nih.gov The disruption of the microtubule network can also involve the sequestration of tubulin dimers into assembly-incompetent oligomers. nih.gov Molecular docking studies of various chromene derivatives have confirmed their ability to bind within the colchicine binding site, interacting with residues such as Cys241. researchgate.net The cytotoxic activity of some 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile derivatives has been attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov

Investigation of Supramolecular Interactions within Biological Systems

Supramolecular interactions, which are non-covalent interactions between molecules, are fundamental to the biological activity of this compound and related compounds. These interactions govern how the molecule recognizes and binds to its biological targets.

In the context of tubulin inhibition, the formation of assembly-incompetent oligomers from tubulin dimers upon binding of an inhibitor is a prime example of altering supramolecular assembly. nih.gov This action goes beyond simple one-to-one binding and disrupts the higher-order protein-protein interactions necessary for microtubule formation.

The binding to the P2Y6 receptor is another instance of specific supramolecular recognition. The combination of hydrophobic interactions, hydrogen bonds, and specific electronic properties (like those of the nitro group) allows the ligand to fit precisely within the receptor's binding pocket, leading to its antagonist effect. The observation that long-chain substituents at the C6 position can access additional binding pockets to dramatically increase affinity underscores the complexity of these supramolecular interactions. nih.govutmb.edu

The 3-Nitro-2H-Chromene Scaffold as a Privileged Structure in Mechanistic Drug Design

The concept of a "privileged structure" in medicinal chemistry refers to a molecular framework that can provide useful ligands for multiple, distinct biological targets through judicious structural modifications. nih.gov These scaffolds serve as versatile templates for developing compound libraries, which can lead to the discovery of highly potent and selective bioactive agents. mdpi.comd-nb.info The 3-nitro-2H-chromene core is increasingly recognized as such a privileged scaffold, forming the basis for compounds with a wide array of pharmacological activities. mdpi.comresearchgate.net Its utility stems from its synthetic accessibility and the versatile reactivity of the nitroalkene moiety, which allows for diverse chemical transformations. researchgate.net

The inherent reactivity of the 3-nitro-2H-chromene system, particularly the electron-deficient double bond, makes it a key site for molecular interactions and a versatile building block for creating derivatives. mdpi.com This scaffold is a prominent feature in numerous compounds investigated for various therapeutic applications, demonstrating its broad biological significance.

The diverse biological activities associated with the 3-nitro-2H-chromene scaffold underscore its privileged nature. Derivatives have been synthesized and evaluated for a range of effects, including anticancer, antibacterial, antitrypanosomal, and as antagonists for specific receptors. nih.govnih.govmdpi.comnih.gov This versatility makes the scaffold a valuable starting point in mechanistic drug design, allowing researchers to target different biological pathways by modifying the substituents on the core structure.

Diverse Biological Targets of the 3-Nitro-2H-Chromene Scaffold:

Anticancer Agents: The 3-nitro-2H-chromene motif is a core component of numerous potential anticancer agents. nih.gov For example, derivatives have been designed as histone deacetylase (HDAC) inhibitors, which are a class of targeted anticancer drugs. nih.gov The antiproliferative effects of some 3-nitrochromenes have been linked to their ability to inhibit thioredoxin reductase (TrxR), an enzyme that is a promising target for both anticancer and antibacterial therapies. nih.gov

Antibacterial Agents: Halogenated 2-aryl-3-nitro-2H-chromene derivatives have shown significant potential against multidrug-resistant bacteria. nih.govresearchgate.net Structure-activity relationship (SAR) studies reveal that the type and position of halogen substituents on both the chromene core and the 2-phenyl ring are critical for antibacterial potency. nih.govresearchgate.net

Antitrypanosomal Agents: In the search for treatments for Chagas disease, 3-nitro-2-phenyl-2H-chromene analogues have been identified as potent inhibitors of Trypanosoma cruzi glucokinase (TcGlcK). mdpi.com This enzyme is a crucial metabolic target for the parasite. SAR studies in this area have shown that substitutions on the phenyl ring and the chromene nucleus significantly impact inhibitory activity against both the enzyme and the parasite. mdpi.com

P2Y6 Receptor Antagonists: Derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene have been developed as antagonists for the P2Y6 receptor, a target for inflammatory, neurodegenerative, and metabolic diseases. nih.gov Research in this area demonstrates that modifications at the 6-position of the chromene scaffold can be made without losing affinity, highlighting the scaffold's suitability for derivatization. nih.gov

The following data tables, derived from published research, illustrate the structure-activity relationships for various 3-nitro-2H-chromene derivatives, further cementing the scaffold's status as a privileged structure in drug discovery.

Table 1: Antitrypanosomal Activity of 3-Nitro-2-Phenyl-2H-Chromene Analogues This table showcases the in vitro efficacy of various analogues against the infective form of T. cruzi and their inhibitory action on the TcGlcK enzyme. The data highlights how different substitution patterns on the phenyl and chromene rings influence biological activity.

| Compound | Substituents | Anti-T. cruzi IC50 (µM) | TcGlcK Inhibition |

|---|---|---|---|

| 1 | R1=OEt, R2=H, R3=H | 0.48 | Uncompetitive |

| 3 | R1=H, R2=H, R3=OMe | 2.20 | Minor Effect |

| 4 | R1=OEt, R2=OEt, R3=H | 0.31 | Mixed-Mode |

| 8 | R1=H, R2=H, R3=OEt | >2.0 | Minor Effect |

| 9 | R1=OMe, R2=OMe, R3=H | 0.29 | Mixed-Mode |

Data sourced from research on antitrypanosomal agents. mdpi.com IC50 represents the half-maximal inhibitory concentration against the parasite. TcGlcK inhibition mode describes the interaction with the target enzyme.

Table 2: Antibacterial Activity of Halogenated 3-Nitro-2H-Chromenes This table displays the minimum inhibitory concentration (MIC) values of several halogenated derivatives against Staphylococcus aureus, demonstrating the impact of halogenation on antibacterial potency.

| Compound | Substituents | MIC (µg/mL) vs. S. aureus |

|---|---|---|

| 5a | Unsubstituted | >128 |

| 5d | 6-Cl | 32 |

| 5f | 8-Cl | 32 |

| 5m | 2-(4-chlorophenyl) | 16 |

| 5p | 6-Br, 2-(4-bromophenyl) | 8 |

| 5s | 6-Br, 8-Cl, 2-(4-bromophenyl) | 4 |

Data adapted from studies on halogenated 3-nitro-2H-chromenes as antibacterial agents. nih.govresearchgate.net MIC is the minimum inhibitory concentration required to prevent visible growth of bacteria.

These examples of diverse biological activities and the detailed structure-activity relationship data confirm that the 3-nitro-2H-chromene scaffold is a truly privileged structure. Its chemical tractability and ability to interact with a wide range of biological targets make it an invaluable tool for mechanistic drug design and the development of new therapeutic agents.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Enantioselectivity

The synthesis of 3-nitro-2H-chromenes has been a subject of extensive research, with a focus on improving efficiency and stereocontrol. researchgate.netresearchgate.net Future research should aim to develop novel synthetic methodologies for 8-methoxy-3-nitro-2-phenyl-2H-chromene that prioritize both atom economy and enantioselectivity.

Current synthetic approaches often rely on the condensation of salicylaldehydes with β-nitrostyrenes. chim.itacs.org While effective, these methods can sometimes suffer from moderate yields and limited enantioselectivity. acs.org A key area for future development is the design of more efficient catalytic systems. Organocatalysis, particularly using chiral secondary amines, has shown promise in the asymmetric synthesis of 3-nitro-2H-chromenes. chim.itacs.orgrsc.org Future work could explore novel, structurally simple, and readily accessible aminocatalysts to improve both the yield and enantiomeric excess (ee) of the desired product. acs.org

Furthermore, the concept of atom economy, which emphasizes the maximization of atoms from reactants being incorporated into the final product, should be a guiding principle in developing new synthetic routes. primescholars.comjocpr.comrsc.org Cascade reactions, such as the tandem oxa-Michael-Henry reaction, offer an elegant approach to constructing the chromene core with high atom economy. acs.org Research into new cascade reactions that can deliver this compound in a single, efficient step would be highly valuable. Additionally, exploring kinetic resolution strategies, such as Rh-catalyzed asymmetric hydrogenation, could provide access to enantiomerically pure forms of the compound and its derivatives with high selectivity. acs.org

| Synthetic Strategy | Key Features | Potential for Improvement |

| Organocatalytic Tandem Reactions | High atom economy, potential for enantioselectivity. acs.orgrsc.org | Development of more efficient and selective catalysts. acs.org |

| Catalytic Kinetic Resolution | Access to both enantiomers with high purity. acs.org | Broader substrate scope and application to various derivatives. |

| Cascade Double Michael Addition | Efficient construction of complex tricyclic systems. rsc.org | Application to the synthesis of derivatives of this compound. |

Integration of Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The integration of advanced spectroscopic techniques for in-situ monitoring of reactions involving this compound is a promising avenue for future research.

While standard spectroscopic methods like 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable for the characterization of final products, they often provide limited information about transient intermediates and reaction pathways. mdpi.comfrontiersin.orgmdpi.comceon.rs Techniques such as in-situ Raman spectroscopy and tip-enhanced Raman spectroscopy (TERS) could offer real-time insights into the molecular changes occurring during a reaction. rsc.orgxmu.edu.cnnih.gov These methods can be particularly useful for studying mechanochemical reactions or reactions occurring at solid-liquid interfaces. rsc.orgnih.gov The development of methodologies to apply these techniques to the synthesis and reactions of this compound would provide a deeper understanding of the underlying mechanisms.

| Spectroscopic Technique | Information Gained | Application to this compound |

| In-situ Raman Spectroscopy | Real-time monitoring of bond vibrations and structural changes. rsc.orgxmu.edu.cn | Elucidation of reaction intermediates and transition states in synthesis and transformations. |

| Tip-Enhanced Raman Spectroscopy (TERS) | Nanoscale chemical imaging and characterization of catalytic reactions. nih.gov | Studying the role of catalysts at the molecular level in enantioselective syntheses. |

| 2D NMR Spectroscopy (COSY, NOESY, HSQC, HMBC) | Elucidation of the three-dimensional structure and connectivity of molecules. mdpi.comceon.rs | Detailed structural analysis of novel derivatives and reaction products. |

Predictive Computational Modeling for Structure-Property and Structure-Interaction Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties and reactivity of molecules. rsc.orgrsc.org Future research on this compound should leverage predictive computational modeling to establish clear structure-property and structure-interaction relationships.

DFT calculations can be employed to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and global reactivity descriptors of this compound and its derivatives. rsc.org This information can help in understanding its reactivity in various chemical transformations and in designing new molecules with desired electronic properties. For instance, computational studies on related chromene derivatives have been used to analyze their non-linear optical (NLO) properties, suggesting a potential application for these compounds in materials science. rsc.org

Moreover, molecular modeling can be instrumental in understanding the interactions of this compound and its analogs with biological targets. nih.gov For related 3-nitro-2H-chromene derivatives that have shown activity as P2Y6 receptor antagonists, the binding sites remain unexplored. nih.gov Molecular docking and molecular dynamics simulations could be used to predict the binding mode of these compounds, providing a rational basis for the design of more potent and selective inhibitors.

Exploration of New Chemical Transformations and Reactivity Patterns for Functional Diversification

The rich reactivity of the 3-nitro-2H-chromene scaffold provides a fertile ground for exploring new chemical transformations and reactivity patterns for this compound. researchgate.netresearchgate.netresearchgate.net The presence of a nitroalkene moiety makes it susceptible to a variety of reactions, including nucleophilic additions, cycloadditions, and redox reactions. researchgate.netmdpi.comresearchgate.net

Future research should focus on expanding the repertoire of reactions for this specific compound. For example, its behavior in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, could be systematically investigated to generate novel polycyclic and heterocyclic systems. rsc.orgrsc.orgrsc.org The reaction with various nucleophiles, beyond those already reported, could lead to a diverse range of functionalized chromane (B1220400) derivatives. researchgate.netmdpi.com Furthermore, the selective reduction or oxidation of the nitro group and the double bond would provide access to a variety of new compounds with different functionalities. researchgate.net

| Reaction Type | Potential Products | Significance |

| Cycloaddition Reactions | Polycyclic chromene derivatives. rsc.orgrsc.orgrsc.org | Access to complex molecular architectures with potential biological activity. |

| Michael Addition Reactions | Functionalized chromane derivatives. mdpi.comrsc.org | Introduction of diverse functional groups for structure-activity relationship studies. |

| Redox Reactions | Aminochromanes, chromanones, etc. researchgate.net | Generation of new scaffolds with different electronic and steric properties. |

Deepening Mechanistic Understanding of Molecular Target Modulation at the Atomic Level

While various biological activities have been reported for 3-nitro-2H-chromene derivatives, the underlying mechanisms of action at the atomic level often remain elusive. nih.govnih.govnih.govrsc.org A crucial future research direction is to deepen the mechanistic understanding of how this compound and its analogs modulate their molecular targets.

For instance, some halogenated 3-nitro-2H-chromenes have shown potential as antibacterial agents. mdpi.com It is hypothesized that the nitro group plays a key role in their antimicrobial activity through the generation of toxic reactive nitrogen species upon reduction within the bacterial cell. nih.gov Investigating the precise molecular interactions and biochemical pathways involved in this process for derivatives of this compound would be of great interest.

Furthermore, as mentioned, related compounds have been identified as P2Y6 receptor antagonists. nih.gov Future studies should aim to identify the specific binding site and the key molecular interactions responsible for this antagonism. This could involve techniques such as photoaffinity labeling, hydrogen-deuterium exchange mass spectrometry, and site-directed mutagenesis, complemented by computational modeling. A detailed understanding of the structure-activity relationship (SAR) at the atomic level will be instrumental in the rational design of more potent and selective modulators of this and other potential biological targets. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-methoxy-3-nitro-2-phenyl-2H-chromene?

- Methodology : The synthesis typically involves multi-step organic reactions. A common approach is to start with a chromene scaffold (e.g., 8-methoxy-2H-chromene) and introduce substituents via nitration and Friedel-Crafts alkylation. For nitration, use a HNO₃/H₂SO₄ mixture under controlled temperatures (0–5°C) to avoid over-nitration. Structural confirmation requires X-ray crystallography (e.g., SHELX software for refinement) and spectroscopic analysis (¹H/¹³C NMR, IR) .

- Key Considerations : Monitor reaction progress via TLC and optimize nitro-group positioning using steric and electronic directing effects of the methoxy and phenyl groups.

Q. How is the crystal structure of this compound resolved?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs for data processing and refinement. Key parameters include bond angles (e.g., O2–C3–C2 = 114.96°) and torsion angles to confirm planarity of the chromene ring .

- Validation : Cross-validate with Hirshfeld surface analysis and DFT-calculated geometries to resolve ambiguities in nitro-group orientation .

Advanced Research Questions

Q. How do computational methods aid in predicting the physicochemical properties of this compound?

- Methodology : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps, electrostatic potential maps, and thermodynamic stability. Compare results with experimental UV-Vis and IR spectra to validate optical properties (e.g., λmax for nitro-aromatic transitions) .

- Data Interpretation : Use Natural Bond Orbital (NBO) analysis to quantify intramolecular charge transfer between the nitro group and chromene system, which influences reactivity .

Q. What strategies resolve contradictions in reported biological activities of nitro-substituted chromenes?

- Methodology :

Structural Variants : Compare bioactivity data across analogs (e.g., 3-nitro vs. 3-methoxy derivatives) to isolate nitro-specific effects. For example, the nitro group enhances electrophilicity but may reduce solubility .

Assay Conditions : Standardize cytotoxicity assays (e.g., MTT tests) using consistent cell lines and control for nitro-reductase activity, which can alter compound efficacy .

- Case Study : Contrast anti-inflammatory IC50 values from in vitro (RAW264.7 macrophages) and in vivo models to identify metabolic stability issues .

Q. How can X-ray crystallography and NMR spectroscopy be combined to analyze dynamic behavior in solution?

- Methodology :

SCXRD : Resolve static solid-state conformation (e.g., nitro-group dihedral angles relative to the chromene ring) .

NOESY NMR : Detect solution-phase conformational flexibility, such as rotation of the phenyl group.

- Integration : Use DFT-MD simulations to reconcile crystallographic rigidity with solution-phase dynamics, highlighting solvent effects on molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.